
1-(2-aminonaphthalen-1-yl)naphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “1-(2-aminonaphthalen-1-yl)naphthalen-2-amine” is a chemical entity registered in the PubChem database It is a unique compound with specific properties and applications in various fields of science and industry
Preparation Methods
The preparation of compound “1-(2-aminonaphthalen-1-yl)naphthalen-2-amine” involves several synthetic routes and reaction conditions. The industrial production methods for this compound are designed to ensure high yield and purity. Common synthetic routes include:
One-step carbonization method: This method involves the direct carbonization of the precursor material under controlled conditions to produce the desired compound.
Two-step carbonization method: In this method, the precursor material undergoes an initial carbonization step followed by a secondary treatment to enhance the properties of the final product.
Hydrothermal method: This method involves the use of high-pressure and high-temperature conditions to synthesize the compound from aqueous solutions.
Template method: This method uses a template material to guide the formation of the desired compound, followed by the removal of the template to obtain the final product.
Chemical Reactions Analysis
Compound “1-(2-aminonaphthalen-1-yl)naphthalen-2-amine” undergoes various types of chemical reactions, including:
Oxidation reactions: These reactions involve the addition of oxygen or the removal of hydrogen from the compound, resulting in the formation of oxidized products.
Reduction reactions: These reactions involve the addition of hydrogen or the removal of oxygen from the compound, leading to the formation of reduced products.
Substitution reactions: These reactions involve the replacement of one functional group in the compound with another, resulting in the formation of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Compound “1-(2-aminonaphthalen-1-yl)naphthalen-2-amine” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of compound “1-(2-aminonaphthalen-1-yl)naphthalen-2-amine” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Compound “1-(2-aminonaphthalen-1-yl)naphthalen-2-amine” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Compound A: This compound has a similar structure but differs in its functional groups, leading to different chemical properties and applications.
Compound B: This compound has a similar molecular weight but differs in its reactivity and stability.
Compound C: This compound has similar applications but differs in its mechanism of action and molecular targets
Properties
IUPAC Name |
1-(2-aminonaphthalen-1-yl)naphthalen-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H16N2/c2*21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h2*1-12H,21-22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTJCMKAPINPDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H32N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-2-methyl-N-[(E)-3-phenylprop-2-enyl]propane-2-sulfinamide](/img/structure/B8113660.png)
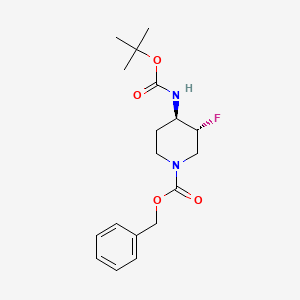
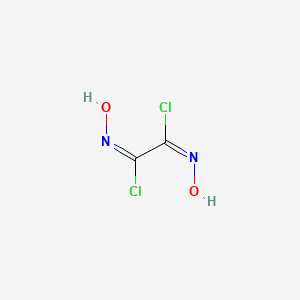
![6-Phenyl-4H-furo[3,2-B]pyrrole-5-carboxylic acid](/img/structure/B8113673.png)
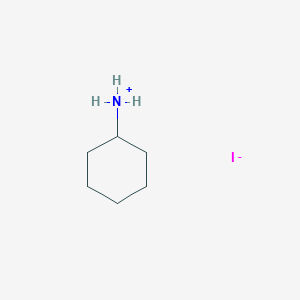
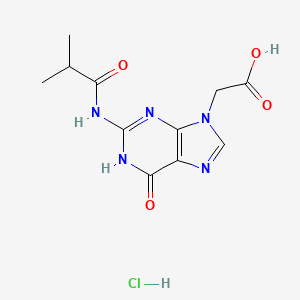
![6-chloro-1-(4-methoxybenzyl)-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B8113689.png)
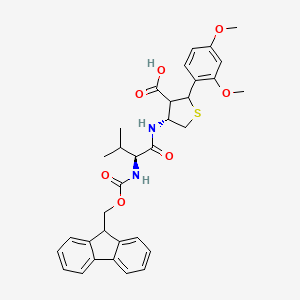

![(S)-6-(benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B8113714.png)
![4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B8113726.png)
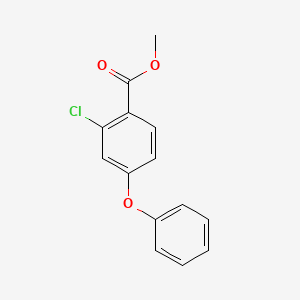
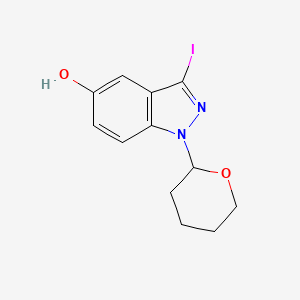
![5-methyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B8113743.png)
